molecular formula C26H23NO B15037895 4-[(2,6-Diphenyl-4H-pyran-4-ylidene)methyl]-N,N-dimethylaniline

4-[(2,6-Diphenyl-4H-pyran-4-ylidene)methyl]-N,N-dimethylaniline

Cat. No.: B15037895
M. Wt: 365.5 g/mol
InChI Key: NQBZIJIPEPIDMC-UHFFFAOYSA-N
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Description

4-[(2,6-Diphenyl-4H-pyran-4-ylidene)methyl]-N,N-dimethylaniline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring system substituted with diphenyl groups and a dimethylaniline moiety, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Diphenyl-4H-pyran-4-ylidene)methyl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common method includes the condensation of 2,6-diphenyl-4H-pyran-4-one with N,N-dimethylaniline in the presence of a suitable catalyst under controlled conditions. The reaction may require specific solvents and temperature settings to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Diphenyl-4H-pyran-4-ylidene)methyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

4-[(2,6-Diphenyl-4H-pyran-4-ylidene)methyl]-N,N-dimethylaniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural properties make it a candidate for studying interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It may be used in the development of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-[(2,6-Diphenyl-4H-pyran-4-ylidene)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Its unique structure allows it to fit into binding sites of target molecules, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,6-Diphenyl-4H-pyran-4-ylidene)methyl]-2,6-diphenylpyrylium perchlorate
  • 4-[(2,6-Diphenyl-4H-pyran-4-ylidene)methyl]benzaldehyde

Uniqueness

Compared to similar compounds, 4-[(2,6-Diphenyl-4H-pyran-4-ylidene)methyl]-N,N-dimethylaniline stands out due to its specific substitution pattern and the presence of the dimethylaniline moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C26H23NO

Molecular Weight

365.5 g/mol

IUPAC Name

4-[(2,6-diphenylpyran-4-ylidene)methyl]-N,N-dimethylaniline

InChI

InChI=1S/C26H23NO/c1-27(2)24-15-13-20(14-16-24)17-21-18-25(22-9-5-3-6-10-22)28-26(19-21)23-11-7-4-8-12-23/h3-19H,1-2H3

InChI Key

NQBZIJIPEPIDMC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C=C(OC(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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